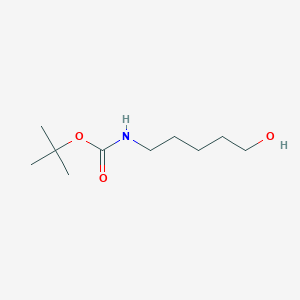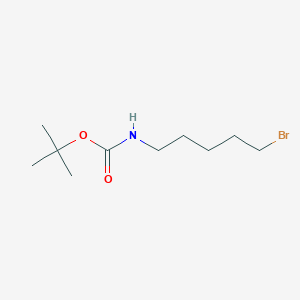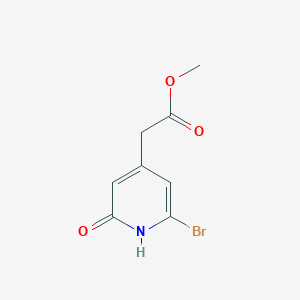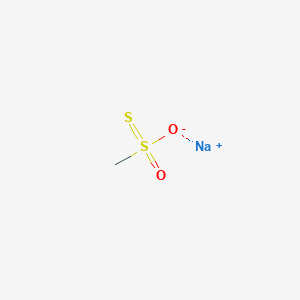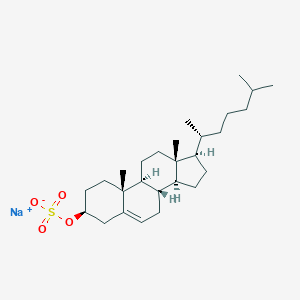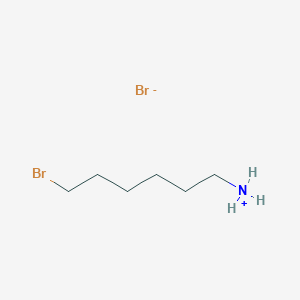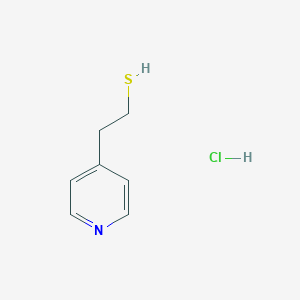
4-Pyridineethanethiol Hydrochloride
説明
4-Pyridineethanethiol Hydrochloride, also known as 4- (2-Mercaptoethyl)pyridine Hydrochloride or 2- (4-Pyridyl)ethanethiol Hydrochloride, is a compound with the molecular formula C7H9NS·HCl and a molecular weight of 175.67 . It is a solid substance that appears as a white to orange to green powder or crystal .
Molecular Structure Analysis
The molecular structure of 4-Pyridineethanethiol Hydrochloride consists of a six-membered pyridine ring attached to a two-carbon chain with a sulfur atom at the end . The InChI representation of the molecule isInChI=1S/C7H9NS.ClH/c9-6-3-7-1-4-8-5-2-7;/h1-2,4-5,9H,3,6H2;1H . Physical And Chemical Properties Analysis
4-Pyridineethanethiol Hydrochloride is a solid substance at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . Its purity, as determined by iodometric and argentometric titration, is greater than 97.0% .科学的研究の応用
Electrochemical Sensors and Selective Detection
Specific Scientific Field
Analytical chemistry and electrochemistry.
Summary
Researchers have explored the modification of glassy carbon electrodes using a composite of gold nanoparticles and graphene oxide (GO). Further functionalization with 4-pyridineethanethiol (PET) and 2-aminoethanethiol (AET) enhances the selectivity and sensitivity in detecting mercury ions (Hg²⁺) . The modified electrodes serve as electrochemical sensors for Hg²⁺ detection.
Experimental Procedures
Results
The modified electrode exhibits improved selectivity and sensitivity for Hg²⁺ detection compared to unmodified electrodes. Researchers have quantified Hg²⁺ concentrations in environmental samples using this approach.
Coordination Chemistry and Ligand Exchange
Specific Scientific Field
Inorganic chemistry and coordination complexes.
Summary
4-Pyridineethanethiol Hydrochloride serves as a ligand in coordination chemistry. It can coordinate with metal ions, forming stable complexes. Ligand exchange reactions involving PET can lead to novel metal-ligand complexes with unique properties.
Experimental Procedures
Results
Researchers have synthesized PET-metal complexes with interesting optical, magnetic, or catalytic properties. Ligand exchange studies provide insights into metal-ligand interactions.
Safety And Hazards
特性
IUPAC Name |
2-pyridin-4-ylethanethiol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS.ClH/c9-6-3-7-1-4-8-5-2-7;/h1-2,4-5,9H,3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSMNPPSEOLAGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCS.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466083 | |
| Record name | 4-Pyridineethanethiol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridineethanethiol Hydrochloride | |
CAS RN |
6298-11-9 | |
| Record name | 4-(2-Mercaptoethyl)pyridine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6298-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 45868 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006298119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6298-11-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridineethanethiol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



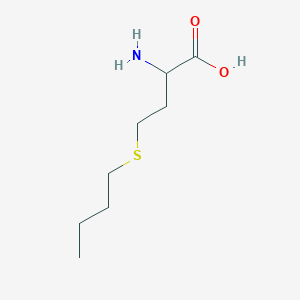
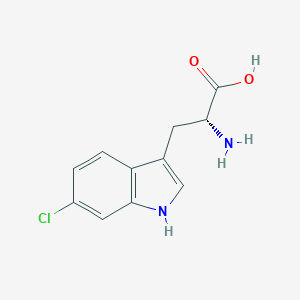
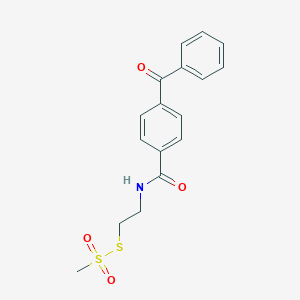
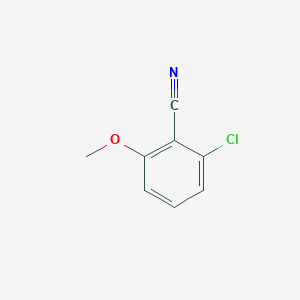
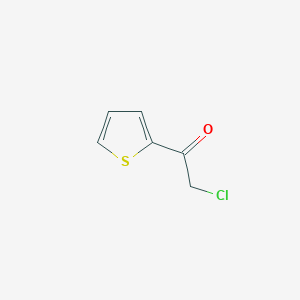
![2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate](/img/structure/B15061.png)
